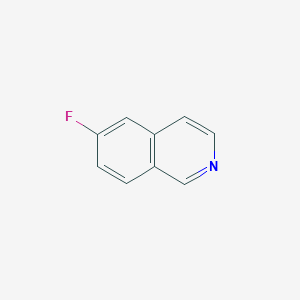

6-Fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLJCJZVQMDEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619526 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-11-2 | |

| Record name | 6-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Fluoroisoquinoline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthetic routes to 6-fluoroisoquinoline and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades.

Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several established methods for isoquinoline synthesis, adapted for fluorine-substituted precursors. The most common and versatile approaches include the Bischler-Napieralski reaction, the Pictet-Spengler synthesis, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] The synthesis of this compound via this route commences with the acylation of 2-(3-fluorophenyl)ethanamine, followed by cyclization and dehydrogenation.

Reaction Scheme:

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[3][4] For the synthesis of this compound, 2-(3-fluorophenyl)ethanamine is condensed with formaldehyde, followed by oxidation of the resulting tetrahydroisoquinoline.

Reaction Scheme:

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[5][6] This method can be adapted for the synthesis of this compound starting from 3-fluorobenzaldehyde.

Reaction Scheme:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using the Bischler-Napieralski and Pictet-Spengler routes.

Synthesis of this compound via Bischler-Napieralski Reaction

Step 1: Synthesis of N-(2-(3-Fluorophenyl)ethyl)formamide

To a solution of 2-(3-fluorophenyl)ethanamine (10.0 g, 71.8 mmol) in ethyl formate (50 mL), a catalytic amount of sodium methoxide is added. The mixture is stirred at reflux for 4 hours. The excess ethyl formate is removed under reduced pressure to yield crude N-(2-(3-fluorophenyl)ethyl)formamide, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

The crude N-(2-(3-fluorophenyl)ethyl)formamide from the previous step is dissolved in anhydrous acetonitrile (100 mL). Phosphorus oxychloride (POCl₃, 13.2 g, 86.2 mmol) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 2 hours. After cooling, the solvent is evaporated, and the residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 6-fluoro-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

The crude 6-fluoro-3,4-dihydroisoquinoline is dissolved in toluene (100 mL). Palladium on carbon (10% Pd/C, 0.5 g) is added, and the mixture is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.

Synthesis of this compound via Pictet-Spengler Reaction

Step 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

To a solution of 2-(3-fluorophenyl)ethanamine (10.0 g, 71.8 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (10 mL), an aqueous solution of formaldehyde (37%, 6.4 g, 78.9 mmol) is added dropwise at room temperature. The mixture is then heated at 100 °C for 6 hours. After cooling, the reaction mixture is made alkaline with a 20% sodium hydroxide solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Oxidation to this compound

The crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline is dissolved in xylene (100 mL). Palladium on carbon (10% Pd/C, 1.0 g) is added, and the mixture is heated at reflux for 24 hours.[7] The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bischler-Napieralski Route | ||||||

| Formylation | 2-(3-Fluorophenyl)ethanamine | Ethyl formate, NaOMe (cat.) | Ethyl formate | Reflux | 4 | >95 (crude) |

| Cyclization | N-(2-(3-Fluorophenyl)ethyl)formamide | POCl₃ | Acetonitrile | Reflux | 2 | 70-80 |

| Dehydrogenation | 6-Fluoro-3,4-dihydroisoquinoline | 10% Pd/C | Toluene | Reflux | 12 | 60-70 |

| Pictet-Spengler Route | ||||||

| Cyclization | 2-(3-Fluorophenyl)ethanamine | Formaldehyde, HCl | Water | 100 | 6 | 75-85 |

| Oxidation | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | 10% Pd/C | Xylene | Reflux | 24 | 50-60 |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as therapeutic agents, particularly as inhibitors of protein kinases involved in cancer cell signaling. One of the key pathways targeted by isoquinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Derivatives:

The diagram illustrates how growth factor signaling activates Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates Akt via PDK1 and mTORC2. Activated Akt, in turn, activates mTORC1, promoting downstream processes essential for cell growth and survival. This compound-based inhibitors can be designed to target key kinases in this pathway, such as PI3K, thereby blocking the entire downstream signaling cascade and inhibiting cancer cell proliferation.

Conclusion

The synthesis of this compound and its derivatives offers a rich field for medicinal chemistry and drug development. The established synthetic routes, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide versatile and adaptable methods for accessing the core scaffold. By leveraging these synthetic strategies, researchers can continue to explore the therapeutic potential of this important class of fluorinated heterocycles, particularly in the development of novel kinase inhibitors for cancer therapy. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in this exciting area of research.

References

6-Fluoroisoquinoline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry. It details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic route, and a general protocol for assessing its biological activity.

Core Concepts: Chemical Structure and IUPAC Name

This compound is an aromatic heterocyclic compound. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 6th position.

The IUPAC name for this compound is This compound .[1] Its chemical structure can be represented by the SMILES string C1=CC2=C(C=CN=C2)C=C1F.

Chemical Structure of this compound:

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | [1] |

| Molecular Weight | 147.15 g/mol | [1] |

| Boiling Point | 255.265 °C at 760 mmHg | [1] |

| Density | 1.216 g/cm³ | [1] |

| LogP | 2.37390 | [1] |

Synthesis of this compound: The Pomeranz-Fritsch Reaction

A common and effective method for synthesizing isoquinolines and their derivatives is the Pomeranz-Fritsch reaction .[2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of this compound, the logical starting materials would be 4-fluorobenzaldehyde and 2,2-diethoxyethylamine.

Experimental Protocol: A Plausible Synthesis Route

The following protocol outlines the key steps for the synthesis of this compound based on the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Reflux the mixture. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude N-(4-fluorobenzylidene)-2,2-diethoxyethan-1-amine.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

In a separate flask, place a strong acid, such as concentrated sulfuric acid, and cool it in an ice bath.

-

With vigorous stirring, add the crude benzalaminoacetal from Step 1 dropwise to the cold concentrated sulfuric acid.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required to facilitate cyclization. The specific temperature and reaction time may need to be optimized.

-

Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.

-

Basify the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until a pH greater than 10 is achieved. It is crucial to maintain a low temperature during neutralization.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the Pomeranz-Fritsch synthesis of this compound.

Biological Activity and Experimental Assessment

Fluorinated isoquinolines are a class of compounds with significant potential in drug discovery, with research suggesting possible anticancer and antimicrobial activities. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a common in vitro method is the Sulforhodamine B (SRB) assay. This assay measures drug-induced cytotoxicity by quantifying the protein content of treated cells.

-

Cell Plating: Seed human cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in an incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C.

-

Staining: Discard the supernatant, wash the plates with water, and allow them to air-dry. Add the Sulforhodamine B solution to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Quantification: Solubilize the bound stain with a Tris base solution. Measure the absorbance on a plate reader at a wavelength of approximately 515 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the compound that inhibits cell growth by 50%.

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates the experimental workflow for the Sulforhodamine B (SRB) assay.

References

The Ascendant Role of Fluorinated Isoquinolines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the isoquinoline scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical and pharmacological properties, leading to enhanced metabolic stability, improved binding affinity, and altered bioavailability. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated isoquinolines, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to empower researchers in the rational design of next-generation therapeutics.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into the isoquinoline core significantly modulates its fundamental properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer biological half-life.[1] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and interaction with biological targets.[1] The effect on lipophilicity is position-dependent and crucial for cell permeability and target engagement.[1]

Anticancer Activity: A Prominent Therapeutic Avenue

Fluorinated isoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and various kinases.[2][3]

Topoisomerase I Inhibition

Certain fluorinated indenoisoquinolines have been developed as potent topoisomerase I (Top1) inhibitors.[2] These compounds stabilize the Top1-DNA cleavage complex, leading to DNA double-strand breaks during replication and ultimately triggering cancer cell death.[2] Replacing a nitro group with chlorine or fluorine in some indenoisoquinoline series has been shown to maintain or even enhance anticancer activity with potentially reduced toxicity.[2][4]

Kinase Inhibition and Signaling Pathways

Isoquinoline derivatives are known to target signaling pathways crucial for cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Fluorination can enhance the inhibitory potency of these compounds.

Below is a diagram illustrating the inhibitory action of fluorinated isoquinoline derivatives on the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected fluorinated isoquinoline derivatives against various cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (nM) | Reference |

| Compound A | 6-fluoro | Various | 1 - 200 | [3] |

| Compound 16d | Fluorinated 7-azaindenoisoquinoline | Not specified | Potent Top1 inhibitor | [2] |

| LMP744 (MJ-III-65) | Halogenated indenoisoquinoline | Various | Highly potent | [4] |

| LMP400 (Indotecan) | Halogenated indenoisoquinoline | Various | Highly potent | [4] |

| LMP776 (Indimitecan) | Halogenated indenoisoquinoline | Various | Highly potent | [4] |

Antimicrobial Properties of Fluorinated Isoquinolines

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into the isoquinoline scaffold has been shown to significantly enhance antimicrobial activity.[5] These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6]

Mechanism of Action: Targeting Bacterial Topoisomerases

Trifluoromethyl-substituted isoquinolines are believed to act similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.[5]

The proposed mechanism of action is depicted in the diagram below.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Trifluoromethyl-substituted alkynyl isoquinoline | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [5] |

| HSN584 | Trifluoromethyl-substituted alkynyl isoquinoline | Staphylococcus epidermidis | 4 - 16 | [5] |

| HSN584 | Trifluoromethyl-substituted alkynyl isoquinoline | Listeria monocytogenes | 4 - 16 | [5] |

| HSN739 | Trifluoromethyl-substituted alkynyl isoquinoline | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [5] |

Neuroprotective Effects

Emerging research indicates that certain fluorinated isoquinolines possess neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated a protective effect against dopamine metabolism disturbances induced by perinatal fluorine exposure.[7] Chronic treatment with 1MeTIQ was shown to reverse the toxic effects of fluorine on neurotransmitter levels in the brain.[7] Isoquinoline alkaloids, in general, have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and inhibiting neuroinflammation.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the properties of fluorinated isoquinolines.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Fluorinated isoquinoline derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Prepare serial dilutions of the fluorinated isoquinoline derivative.

-

Replace the medium with the diluted compound solutions and incubate for 48 or 72 hours.[10]

-

Add MTT solution to each well and incubate for 4 hours.[10]

-

Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of the fluorinated isoquinoline derivative.

-

Harvest the cells and wash them with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer.[10]

-

Add Annexin V-FITC and PI to the cell suspension.[10]

-

Incubate for 15 minutes at room temperature in the dark.[10]

-

Add 1X Binding Buffer and analyze by flow cytometry.[10]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

-

Prepare a twofold serial dilution of the fluorinated isoquinoline in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions for the microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

The following diagram illustrates a typical workflow for evaluating the anticancer potential of fluorinated isoquinoline derivatives.

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold is a highly effective strategy for the development of novel therapeutic agents with a broad spectrum of biological activities. Fluorinated isoquinolines have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents. The data and protocols presented in this guide offer a framework for researchers to rationally design and evaluate the next generation of isoquinoline-based drugs with improved efficacy and safety profiles. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologycongress.com [neurologycongress.com]

- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

6-Fluoroisoquinoline: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the core physicochemical properties, a plausible synthetic route, and a hypothesized mechanism of action for 6-Fluoroisoquinoline.

Core Molecular Data

This compound is a fluorinated heterocyclic organic compound. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, making it a molecule of interest in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | --INVALID-LINK-- |

| Molecular Weight | 147.15 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)C=N1 | --INVALID-LINK-- |

| InChI Key | ALLJCJZVQMDEHE-UHFFFAOYSA-N | --INVALID-LINK-- |

| CAS Number | 1075-11-2 | --INVALID-LINK-- |

Synthetic Protocol: Plausible Synthesis via Pomeranz-Fritsch Reaction

Reaction Scheme:

4-Fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal → this compound

Experimental Protocol (Proposed):

-

Formation of the Schiff Base: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as toluene. Add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude Schiff base.

-

Cyclization: The crude Schiff base is then subjected to acid-catalyzed cyclization. This is typically achieved by adding the Schiff base to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to a basic pH. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Hypothesized Biological Activity and Signaling Pathway

The biological activity of this compound has not been extensively characterized. However, based on the known activities of structurally similar fluorinated isoquinolines and quinolines, it is plausible that this compound may exhibit anticancer, antimicrobial, or antiviral properties. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.

One potential mechanism of action, extrapolated from related isoquinoline-5-sulfonamide derivatives, is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and proliferation, and its dysregulation is implicated in various diseases, including cancer.

Below is a diagram illustrating the hypothesized inhibition of the ROCK signaling pathway by this compound.

Caption: Hypothesized inhibition of the ROCK signaling pathway by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is required to confirm the proposed synthetic route and to elucidate the precise biological activities and mechanisms of action of this compound.

Spectroscopic Profile of 6-Fluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 6-Fluoroisoquinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related analogs, such as other fluoroisoquinoline isomers and 6-fluoroquinoline. This guide also outlines detailed, standardized experimental protocols for the acquisition of such spectroscopic data and includes workflow visualizations to aid in experimental design. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, providing a foundational understanding of the spectroscopic characteristics of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆FN

-

Molecular Weight: 147.15 g/mol

-

CAS Number: 1075-11-2[]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 9.1 - 9.3 | s | - |

| H-3 | 8.4 - 8.6 | d | 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-5 | 7.9 - 8.1 | dd | 9.0 - 10.0, 5.0 - 6.0 |

| H-7 | 7.3 - 7.5 | ddd | 9.0 - 10.0, 7.0 - 8.0, 2.0 - 3.0 |

| H-8 | 7.7 - 7.9 | dd | 9.0 - 10.0, 2.0 - 3.0 |

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 151 - 153 | ~2-4 |

| C-3 | 142 - 144 | ~1-3 |

| C-4 | 118 - 120 | ~4-6 |

| C-4a | 135 - 137 | ~8-10 |

| C-5 | 128 - 130 | ~20-25 |

| C-6 | 162 - 165 (d) | ~250-260 |

| C-7 | 112 - 114 (d) | ~20-25 |

| C-8 | 120 - 122 (d) | ~5-7 |

| C-8a | 130 - 132 | ~1-3 |

Note: Spectra are predicted for a solution in CDCl₃ with TMS as an internal standard. (d) indicates a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | C-H stretching (aromatic) |

| 1620 - 1640 | Medium | C=N stretching |

| 1580 - 1600 | Strong | C=C stretching (aromatic) |

| 1480 - 1500 | Strong | C=C stretching (aromatic) |

| 1240 - 1260 | Strong | C-F stretching |

| 800 - 850 | Strong | C-H bending (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z values for major fragments in the Electron Ionization (EI) mass spectrum of this compound.

| m/z | Predicted Relative Intensity | Possible Fragment |

| 147 | High | [M]⁺ |

| 120 | Medium | [M - HCN]⁺ |

| 119 | Low | [M - N₂]⁺ |

| 93 | Low | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, use a standard EI source at 70 eV.

-

Electrospray Ionization (ESI): For LC-MS, use ESI in positive ion mode.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Acquire full scan spectra. For structural elucidation, tandem MS (MS/MS) can be performed on the molecular ion.

-

Visualized Workflows

The following diagrams illustrate logical workflows for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound for use in research and development. The tabulated data and experimental protocols offer a solid foundation for the identification and characterization of this compound. The provided workflows are intended to streamline the process of spectroscopic analysis. As experimental data becomes publicly available, this guide will be updated to reflect empirical findings.

References

An In-depth Technical Guide to 6-Fluoroisoquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry. The document details the initial synthesis, key experimental protocols, and characterization data. Emphasis is placed on the seminal work that first described this molecule and the evolution of its synthetic methodologies. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel isoquinoline-based therapeutic agents.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This compound, as a member of this class, represents a valuable building block for the development of novel pharmaceuticals. This guide delves into the historical context of its discovery and the fundamental synthetic methods that enabled its initial preparation.

The First Synthesis: A Historical Perspective

The first documented synthesis of this compound was reported in 1951 by Arthur Roe and Claude E. Teague, Jr., in their paper "The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. III. Some Monofluoroisoquinolines" published in the Journal of the American Chemical Society.[1] Their work was a systematic investigation into the synthesis of various monofluoroisoquinoline isomers.

Interestingly, Roe and Teague initially attempted to synthesize this compound using the well-established Pomeranz-Fritsch reaction. However, they reported that this method failed to yield the desired product. This led them to employ the Balz-Schiemann reaction, which proved successful. The Schiemann reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoborate salt to introduce a fluorine atom.[2]

The Successful Route: The Balz-Schiemann Reaction

The pioneering synthesis of this compound by Roe and Teague utilized 6-aminoisoquinoline as the starting material. The overall transformation is depicted below:

Figure 1: The Balz-Schiemann reaction pathway for the first synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the historical synthesis of this compound.

Preparation of 6-Aminoisoquinoline (Precursor)

While Roe and Teague did not detail the synthesis of the starting material, 6-aminoisoquinoline, a general and reliable method for its preparation is the Buchwald-Hartwig amination of 6-bromoisoquinoline.

Protocol:

-

To a dried reaction vessel, add 6-bromoisoquinoline, benzophenone imine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Add a dry, degassed solvent such as toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is quenched, and the intermediate imine is hydrolyzed with an aqueous acid.

-

Neutralization with a base precipitates the crude 6-aminoisoquinoline, which can be purified by column chromatography or recrystallization.

Synthesis of this compound via the Schiemann Reaction

The following protocol is based on the seminal work of Roe and Teague, supplemented with modern procedural details.

Protocol:

-

Diazotization:

-

Suspend 6-aminoisoquinoline in an aqueous solution of fluoroboric acid (HBF₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the 6-isoquinolinediazonium fluoborate salt, which typically precipitates from the solution.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated diazonium salt by filtration.

-

Wash the salt sequentially with cold fluoroboric acid solution, cold ethanol, and finally with cold diethyl ether to remove impurities.

-

Dry the isolated diazonium salt carefully under vacuum. It is important to note that diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

-

Thermal Decomposition:

-

Gently heat the dry 6-isoquinolinediazonium fluoborate salt in a suitable apparatus.

-

The decomposition is characterized by the evolution of nitrogen gas and boron trifluoride.

-

The crude this compound is obtained as the product of this decomposition.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure. Roe and Teague reported the boiling point of this compound as a key characterization parameter.

-

Characterization Data

This section summarizes the key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆FN | |

| Molecular Weight | 147.15 g/mol | [3] |

| Boiling Point | 104-105 °C at 15 mmHg | [1] |

| Melting Point | Not reported in the initial study |

Spectroscopic Data

While the original 1951 publication predates the routine use of NMR spectroscopy, modern analytical techniques have allowed for the detailed characterization of this compound. The following tables summarize expected and reported NMR data.

Table 1: ¹H NMR Data (Expected)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~9.2 | s | |

| H-3 | ~8.5 | d | J ≈ 5-6 |

| H-4 | ~7.6 | d | J ≈ 5-6 |

| H-5 | ~7.8 | dd | J ≈ 9, 2 |

| H-7 | ~7.4 | ddd | J ≈ 9, 9, 2 |

| H-8 | ~8.1 | dd | J ≈ 9, 6 |

Table 2: ¹³C NMR Data (Expected)

| Carbon | Chemical Shift (ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~121 |

| C-4a | ~135 |

| C-5 | ~119 (d, JCF ≈ 25 Hz) |

| C-6 | ~162 (d, JCF ≈ 250 Hz) |

| C-7 | ~112 (d, JCF ≈ 21 Hz) |

| C-8 | ~130 (d, JCF ≈ 9 Hz) |

| C-8a | ~127 |

Table 3: ¹⁹F NMR Data (Expected)

| Nucleus | Chemical Shift (ppm) |

| F-6 | ~ -110 to -120 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The values presented are estimates based on data for similar fluorinated aromatic compounds.

Logical Relationships and Experimental Workflow

The synthesis of this compound from its bromo-precursor involves a logical sequence of transformations. The following diagram illustrates this workflow.

Figure 2: A flowchart illustrating the multi-step synthesis of this compound.

Conclusion

The discovery of this compound by Roe and Teague in 1951 through the application of the Schiemann reaction marked a significant step in the exploration of fluorinated heterocyclic compounds. Their work not only provided the first access to this valuable building block but also highlighted the challenges of applying classical named reactions to specific heterocyclic systems. This technical guide has provided a detailed account of this historical synthesis, including the relevant experimental protocols and characterization data, to serve as a valuable resource for contemporary researchers in the field of drug discovery and medicinal chemistry. The foundational knowledge of the synthesis and properties of this compound continues to be relevant for the development of new and improved therapeutic agents.

References

6-Fluoroisoquinoline: A Privileged Scaffold for Next-Generation Therapeutics and Molecular Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 6-position of this heterocyclic system gives rise to 6-fluoroisoquinoline, a versatile building block that offers unique physicochemical properties to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the burgeoning research areas for this compound and its derivatives, with a focus on their synthesis, potential as anticancer and antimicrobial agents, and applications in neuroimaging. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to empower researchers in their drug discovery and development endeavors.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of inspiration for drug design. Among these, the isoquinoline framework has demonstrated remarkable versatility, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1]

The introduction of fluorine into drug candidates has become a powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to biological targets. When incorporated into the isoquinoline scaffold at the 6-position, the resulting this compound moiety can serve as a critical pharmacophore or a key intermediate for the synthesis of innovative therapeutics and diagnostic agents. This guide aims to illuminate the potential research avenues for this compound, providing a technical foundation for its exploration in various therapeutic areas.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several established methods for isoquinoline synthesis, adapted for fluorinated precursors. Key strategies include the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[2][3][4][5] For the synthesis of this compound, the reaction would commence with 4-fluorobenzaldehyde.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

-

Formation of the Benzalaminoacetal (Schiff Base): In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. After cooling, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal.[6]

-

Cyclization to this compound: The crude benzalaminoacetal is slowly added to a stirred solution of concentrated sulfuric acid at a controlled temperature. The reaction mixture is then heated to promote cyclization. After completion, the reaction is carefully quenched by pouring it onto ice, followed by basification with a suitable base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated. The crude this compound is then purified by column chromatography or distillation.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a well-known method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The synthesis of 8-fluoro-3,4-dihydroisoquinoline has been reported, and a similar strategy could be adapted for the 6-fluoro isomer.[7]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[8][9][10][11][12] This can then be aromatized to the isoquinoline. For this compound, the starting material would be β-(4-fluorophenyl)ethylamine.

Potential Research Area 1: Anticancer Agents

Derivatives of this compound have emerged as a promising class of anticancer agents, with several studies demonstrating potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes involved in DNA replication and cell signaling.

Topoisomerase I Inhibition

Several indenoisoquinoline derivatives, which are structurally related to this compound, are potent inhibitors of topoisomerase I (Top1).[13][14][15][16][17][18] These compounds act as interfacial inhibitors, stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately apoptosis in cancer cells.[13][16]

Caption: Mechanism of Topoisomerase I Inhibition by this compound Derivatives.

Kinase Inhibition and Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and metabolism.[19][20][21][22][23] Isoquinoline derivatives have been identified as potent inhibitors of this pathway.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by a this compound Derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of various this compound derivatives.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2 | Pancreatic Cancer | Low to mid-nanomolar | [19] |

| 2 | Small-cell Lung Carcinoma | Low to mid-nanomolar | [19] |

| 2 | Prostate Cancer | Low to mid-nanomolar | [19] |

| 2 | Leukemia | Low to mid-nanomolar | [19] |

| 7 | HuH7 (Liver Cancer) | 1.93 | [18] |

| 7 | LM9 (Liver Cancer) | 2.10 | [18] |

| 10a-h | RPMI 8226 (Multiple Myeloma) | < 1 | [24] |

| 10a, 10f-g, 18a | HCT 116 (Colon Cancer) | < 0.3 | [24] |

| Compound 15 | MCF-7 (Breast Cancer) | 15.16 | [25] |

| Compound 15 | HepG-2 (Liver Cancer) | 18.74 | [25] |

| Compound 15 | A549 (Lung Cancer) | 18.68 | [25] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic series) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Potential Research Area 2: Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated quinolines (a closely related class) are well-established antibacterial drugs, and recent studies suggest that this compound derivatives also possess significant antimicrobial potential.[26]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of isoquinoline derivatives against a panel of bacteria and fungi. The introduction of a fluorine atom can enhance the antimicrobial potency of the isoquinoline scaffold.[24][26][27][28][29][30]

Quantitative Data: Antimicrobial Activity

The following table summarizes the reported in vitro antimicrobial activities of various fluorinated isoquinoline and quinoline derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HSN584 | MRSA | 4 | [26] |

| HSN739 | MRSA | 8 | [26] |

| Compound 7 | Staphylococcus aureus | 4.1 | [28] |

| Compound 7 | Staphylococcus epidermidis | 3.1 | [28] |

| Compound 7 | Micrococcus luteus | 3.1 | [28] |

| Compound 7 | Bacillus cereus | 2.4 | [28] |

| Compound 7 | E. coli | 1 | [28] |

| Compound 7 | Klebsiella pneumoniae | 1 | [28] |

| Compound 7 | Candida albicans | 25 | [28] |

| Compound 15 | S. aureus | 0.8 (µM) | [29] |

| Compound 15 | B. cereus | 1.61 (µM) | [29] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Research Area 3: Neuroimaging Agents

The this compound scaffold has proven to be a valuable platform for the development of Positron Emission Tomography (PET) imaging agents for neurodegenerative diseases.

PET Imaging of Neurofibrillary Tangles

A significant breakthrough in this area is the development of [(18)F]-MK-6240, a PET tracer for the in vivo quantification of neurofibrillary tangles (NFTs), which are a pathological hallmark of Alzheimer's disease.[14] The core structure of MK-6240 is a this compound derivative. This tracer exhibits high specificity and selectivity for NFTs, enabling the non-invasive monitoring of tau pathology in the brain.

Experimental Workflow: PET Tracer Synthesis and Evaluation

The development of a PET tracer involves a multi-step process from initial synthesis to preclinical and clinical evaluation.

Caption: General Experimental Workflow for PET Tracer Synthesis and Evaluation.

Experimental Protocol: Automated Synthesis of an [18F]-labeled PET Tracer

-

[18F]Fluoride Production and Trapping: Produce [18F]fluoride via cyclotron and trap it on an anion exchange cartridge.

-

Elution and Drying: Elute the [18F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2. Evaporate the solvent to dryness.

-

Radiolabeling: Add the precursor molecule (e.g., a nitro- or bromo-substituted 6-isoquinoline derivative) dissolved in a suitable solvent (e.g., DMSO) to the reaction vessel and heat to facilitate the nucleophilic aromatic substitution reaction.[27][31][32][33]

-

Purification: Purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: Collect the desired fraction, remove the HPLC solvent, and formulate the final product in a sterile, injectable solution.

-

Quality Control: Perform quality control tests, including radiochemical purity, specific activity, and sterility, before use.[27]

Future Research Directions and Conclusion

The this compound scaffold holds immense promise for future research and development in several key areas:

-

Expansion of Anticancer Drug Discovery: Further derivatization of the this compound core to optimize potency and selectivity against various cancer targets is a promising avenue. Exploring dual-target inhibitors, for instance, compounds that inhibit both Topoisomerase I and kinases in the PI3K/Akt pathway, could lead to more effective cancer therapies.

-

Development of Novel Antimicrobial Agents: Systematic structure-activity relationship (SAR) studies are needed to elucidate the key structural features required for potent and broad-spectrum antimicrobial activity. Investigating the mechanism of action of these compounds against resistant strains is also of critical importance.

-

Exploration of Other Therapeutic Areas: The versatility of the isoquinoline scaffold suggests that this compound derivatives may have applications in other therapeutic areas, such as neurodegenerative diseases (beyond imaging), cardiovascular diseases, and inflammatory disorders.

-

Advanced PET Imaging Probes: The success of [(18)F]-MK-6240 paves the way for the development of new this compound-based PET tracers targeting other biomarkers of neurological and oncological diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. name-reaction.com [name-reaction.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 16. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 32. youtube.com [youtube.com]

- 33. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6-Fluoroisoquinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Due to its potential biological activity, understanding its hazard profile and implementing appropriate safety measures is paramount for all personnel involved in its handling, from synthesis and purification to biological screening. This document outlines the known hazards, recommended personal protective equipment (PPE), and emergency procedures to ensure a safe laboratory environment.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[1] |

Signal Word: Danger[1]

Pictograms:

Toxicological Profile

| Metric | Value |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with this compound. The following handling procedures and PPE are mandatory to minimize exposure risk.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is critical to avoid the inhalation of any dust or aerosols.[3][4]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) at all times.[6] Gloves must be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.[6]

-

Lab Coat: A flame-retardant lab coat should be worn and buttoned to its full length to protect street clothing and skin from contamination.

-

-

Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][6] The need for respiratory protection should be determined by a workplace risk assessment.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a research laboratory setting.

First-Aid Measures

In the event of exposure to this compound, immediate action is critical.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention as the substance is toxic in contact with skin.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

-

After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[4][6] Wear appropriate personal protective equipment as outlined above.[4][6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, as it is harmful to aquatic life.[1][3]

-

Methods for Cleaning Up: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be formed.

-

Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment conducted by qualified professionals. All users of this compound are responsible for consulting the most up-to-date Safety Data Sheet (SDS) and adhering to all institutional and regulatory safety guidelines.

References

A Technical Guide to the Commercial Landscape of 6-Fluoroisoquinoline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Fluoroisoquinoline, a critical building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the isoquinoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document details commercial suppliers, technical specifications, and essential experimental protocols for the procurement and quality control of this compound.

Commercial Suppliers of this compound

The procurement of high-quality starting materials is a foundational step in any research and development pipeline. Several chemical suppliers offer this compound, varying in purity, quantity, and available documentation. Below is a comparative summary of prominent commercial sources.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | CAS Number | Notes |

| TCI (Tokyo Chemical Industry) | F1388 | >98.0% (GC) | Gram to Bulk | 1075-11-2 | Provides basic specifications such as appearance and melting point.[3] |

| J&W Pharmlab | 50R0354 | Not specified | Custom Synthesis | 1075-11-2 | A USA-based company offering pharmaceutical building blocks and custom synthesis services.[4] |

| Ambeed | A201775 | ≥98% | Gram to Kilogram | 1075-11-2 | Provides access to analytical data such as NMR, HPLC, and LC-MS for their products.[5] |

| Chemrio | QC-9376 | Not specified | Not specified | 1075-11-2 | Lists this compound among its product offerings.[6] |

| American Elements | - | Custom | Custom | - | Specializes in advanced materials and can likely produce this compound to custom specifications. |

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.

Technical Specifications

High-purity this compound is essential for reproducible experimental results. The following table outlines the typical technical specifications for commercial-grade this compound.

| Parameter | Specification | Analytical Method |

| CAS Number | 1075-11-2 | - |

| Molecular Formula | C₉H₆FN | - |

| Molecular Weight | 147.15 g/mol | - |

| Appearance | White to light brown crystalline powder | Visual Inspection |

| Purity | ≥98.0% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Melting Point | 50-60 °C | Melting Point Apparatus |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Solubility Test |

Procurement and In-House Quality Assurance Workflow

The process of acquiring and verifying the quality of a chemical intermediate like this compound is a multi-step process. It begins with supplier evaluation and concludes with rigorous in-house quality control to ensure the material is suitable for its intended use.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control of fluorinated isoquinolines, adapted from established chemical literature. These protocols serve as a guide for researchers working with these compounds.

Representative Synthesis of a Fluorinated Isoquinoline Derivative

The synthesis of fluorinated isoquinolines can be achieved through various methods, including the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch reactions.[7][8] The following is a generalized protocol based on the Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinolines which can then be aromatized.

Objective: To synthesize a 6-fluoro-dihydroisoquinoline intermediate.

Materials:

-

A suitable N-acyl-2-phenylethylamine precursor (e.g., N-(2-(3-fluorophenyl)ethyl)acetamide)

-

Dehydrating/cyclizing agent (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅))[1]

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Quenching solution (Ice water)

-

Basic solution (e.g., Sodium hydroxide or Potassium carbonate)

-

Extraction solvent (e.g., Ethyl acetate or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-acyl-2-phenylethylamine precursor in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cyclization: Slowly add the dehydrating/cyclizing agent (e.g., POCl₃) to the solution. The reaction is often exothermic.[1]

-

Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water to quench the excess reagent.[1]

-

Basification and Extraction: Basify the aqueous solution with a suitable base until a pH > 8 is achieved. Extract the product into an organic solvent.[1]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by column chromatography.

-

Aromatization: The resulting dihydroisoquinoline can be aromatized to the desired isoquinoline using a dehydrogenating agent such as palladium on carbon (Pd/C) in a suitable solvent like toluene, typically under reflux conditions.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1075-11-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 1075-11-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 6-Fluor-isochinolin; QC-9376; 6-Fluoro-isoquinoline; Isoquinoline,6-fluoro | Chemrio [chemrio.com:9999]

- 7. researchgate.net [researchgate.net]

- 8. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]

Methodological & Application

6-Fluoroisoquinoline: A Privileged Scaffold in Medicinal Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of 6-fluoroisoquinoline as a versatile scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the isoquinoline core significantly influences the physicochemical and pharmacological properties of the resulting molecules. This modification can enhance metabolic stability, improve binding affinity to biological targets, and increase cell permeability, making this compound a privileged structure in the design of novel therapeutic agents.

These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with essential information, including synthetic methodologies, biological activities, and experimental procedures, to facilitate the exploration and utilization of the this compound scaffold in drug discovery programs.

Therapeutic Applications

The this compound scaffold has been integrated into a variety of compounds demonstrating significant potential across multiple therapeutic areas.

-

Kinase Inhibition: The isoquinoline ring system is a well-established pharmacophore for ATP-competitive kinase inhibitors. The addition of a fluorine atom at the 6-position can modulate the electronic properties of the ring, potentially enhancing interactions with the kinase hinge region and improving selectivity. Derivatives of this compound are being investigated as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in cardiovascular diseases and cancer.[1][2]

-

Anticancer Activity: Numerous isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[3][4][5] The introduction of fluorine can enhance the cytotoxic potential of these compounds.

-

Antimicrobial Agents: The isoquinoline core is found in several natural and synthetic antimicrobial agents. Fluorination can improve the antibacterial and antifungal activity of these compounds by enhancing their ability to penetrate microbial cell walls and inhibit essential enzymes.[6][7]

-

PET Imaging Tracers: The development of radiolabeled molecules for Positron Emission Tomography (PET) is crucial for disease diagnosis and monitoring. The this compound scaffold is a promising candidate for the development of novel PET tracers, particularly for imaging neurodegenerative diseases like Alzheimer's, where targets such as tau protein aggregates are of interest.[8][9][10][11]

Data Presentation

The following tables summarize representative quantitative data for isoquinoline and quinoline derivatives, illustrating the potency that can be achieved with these scaffolds. While not exclusively for this compound derivatives, this data provides a strong indication of their potential.

Table 1: Representative Anticancer Activity of Isoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Isoquinoline Derivative A | A549 (Lung) | 1.43 | Doxorubicin | - |

| Isoquinoline Derivative B | P388 (Leukemia) | ~0.25 | Doxorubicin | - |

| Lamellarin D | DU-145 (Prostate) | 0.038 | - | - |

| Lamellarin K | A549 (Lung) | 0.005 | - | - |

| Pyrrolo[2,1-a]isoquinoline 1 | HCT-116 (Colon) | 0.23 | - | - |

Data compiled from multiple sources demonstrating the potent anticancer activity of various isoquinoline-based compounds.[5][12]

Table 2: Representative Kinase Inhibitory Activity of Isoquinoline-Based ROCK Inhibitors

| Compound ID | Kinase Target | IC50 (µM) |

| Fasudil | ROCK1 | 0.33 |

| LASSBio-2065 | ROCK1 | 3.1 |

| LASSBio-2065 | ROCK2 | 3.8 |

This table showcases the inhibitory potential of isoquinoline derivatives against ROCK kinases.[13][14][15]